molecular formula C19H23N3O4S B2906186 N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-65-1

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2906186
CAS No.: 688054-65-1
M. Wt: 389.47
InChI Key: PZBBSOUWLMLKNV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound is characterized by its quinazolinone core, which is fused with a dioxolo ring and a butanamide side chain. The presence of a cyclohexyl group further enhances its chemical properties, making it a valuable material in various fields such as pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinazolinone core, followed by the introduction of the dioxolo ring and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can be compared with other similar compounds, such as:

    N- [3- (N-ethylanilino)propyl]-3- (8-oxo-6-sulfanylidene-5H- [1,3]dioxolo [4,5-g]quinazolin-7-yl)propanamide: This compound shares a similar quinazolinone core but differs in the side chains and functional groups, leading to different chemical and biological properties.

    Other quinazolinone derivatives: These compounds have varying substituents on the quinazolinone core, resulting in diverse applications and activities.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research.

Properties

IUPAC Name

N-cyclohexyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-17(20-12-5-2-1-3-6-12)7-4-8-22-18(24)13-9-15-16(26-11-25-15)10-14(13)21-19(22)27/h9-10,12H,1-8,11H2,(H,20,23)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBSOUWLMLKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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